molecular formula C21H23N5O4 B2616296 N-(2,5-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide CAS No. 1775308-37-6

N-(2,5-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide

Cat. No.: B2616296
CAS No.: 1775308-37-6
M. Wt: 409.446
InChI Key: NZTNAKWSHPQSDQ-UHFFFAOYSA-N
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Description

This compound features a pyrido[1,2-c]pyrimidine core fused with a 1,3-dione moiety, substituted at position 4 with a 5-methyl-1,2,4-oxadiazol-3-yl group. The acetamide side chain is linked to a 2,5-dimethylphenyl ring, contributing to its lipophilic character.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O4/c1-12-7-8-13(2)15(10-12)23-17(27)11-26-20(28)18(19-22-14(3)30-24-19)16-6-4-5-9-25(16)21(26)29/h7-8,10H,4-6,9,11H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZTNAKWSHPQSDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C(=O)C(=C3CCCCN3C2=O)C4=NOC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,5-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the pyrido[1,2-c]pyrimidine core, followed by the introduction of the oxadiazole ring and the acetamide side chain. Common reagents used in these steps include:

    Pyridine derivatives: for the pyrido[1,2-c]pyrimidine core.

    Hydrazine derivatives: for the formation of the oxadiazole ring.

    Acyl chlorides:

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: to accelerate reaction rates.

    Solvents: to dissolve reactants and control reaction temperature.

    Purification techniques: such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

“N-(2,5-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Substitution reactions can replace specific atoms or groups with different ones to create derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicine, the compound could be studied for its therapeutic potential. It may exhibit activity against certain diseases or conditions, making it a valuable lead compound for drug development.

Industry

In industry, the compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which “N-(2,5-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide” exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to enzymes: Inhibiting or activating enzyme activity.

    Interacting with receptors: Modulating receptor signaling pathways.

    Altering gene expression: Influencing the expression of specific genes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

The 1,3-dione group may enhance hydrogen-bonding interactions with biological targets .

N-(2,5-Dimethylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}acetamide ():

  • Core : Triazolo[4,3-c]pyrimidine, a tricyclic system with a 1,2,4-triazole ring.
  • Key Differences: The triazole ring introduces additional hydrogen-bonding sites, while the 4-fluorophenylamino substituent increases polarity compared to the oxadiazole group in the target compound.
  • Implications : Likely divergent target selectivity; triazolo-pyrimidines are often associated with kinase or protease inhibition .

Pyrimido[4,5-d]pyrimidin-4(1H)-one Derivatives () :

  • Core: Pyrimido[4,5-d]pyrimidinone, a larger tetracyclic system.
  • Key Differences: Extended conjugation may improve DNA intercalation or topoisomerase inhibition.
Substituent Analysis
Compound Key Substituents Functional Impact
Target Compound 5-Methyl-1,2,4-oxadiazol-3-yl Enhances lipophilicity and π-π stacking; may improve blood-brain barrier penetration.
Triazolo-pyrimidine (E2) 4-Fluorophenylamino Increases polarity and potential for hydrogen bonding; may reduce metabolic stability.
Pyrimido-pyrimidinone (E4) Piperazin-1-yl, acrylamide Piperazine improves solubility; acrylamide enables covalent target engagement.
Pharmacological and Physicochemical Properties
  • Target Compound :

    • Lipophilicity : High (logP ~3.5 estimated) due to dimethylphenyl and oxadiazole groups.
    • Solubility : Likely low in aqueous media; may require formulation optimization.
    • Metabolic Stability : Oxadiazole rings are generally resistant to oxidation, suggesting favorable stability .
  • Triazolo-pyrimidine (E2): Lipophilicity: Moderate (logP ~2.8) due to fluorophenylamino group. Bioactivity: Fluorine substituents often enhance binding affinity to kinases or GPCRs .
  • Covalent Binding: Acrylamide moiety enables irreversible inhibition of targets like cysteine proteases .

Biological Activity

N-(2,5-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity through various studies and findings.

Chemical Structure

The compound features a unique structure that combines elements of oxadiazole and pyrido[1,2-c]pyrimidine. Its molecular formula is C₁₈H₁₈N₄O₃.

Anticancer Activity

Research indicates that compounds containing oxadiazole moieties exhibit significant anticancer properties. For instance, derivatives of 1,3,4-oxadiazoles have shown potent activity against various cancer cell lines:

CompoundCell LineIC50 (µM)
N-(2,5-dimethylphenyl)-oxadiazole derivativePC-3 (prostate)0.67
N-(2,5-dimethylphenyl)-oxadiazole derivativeHCT-116 (colon)0.80
N-(2,5-dimethylphenyl)-oxadiazole derivativeACHN (renal)0.87

These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Antibacterial Activity

The antibacterial properties of similar oxadiazole compounds have been documented extensively. A study demonstrated that oxadiazole derivatives exhibited activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined using standard methods:

BacteriaMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100

These results indicate that the compound could be effective in treating bacterial infections .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression and bacterial metabolism.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells by upregulating pro-apoptotic factors or downregulating anti-apoptotic proteins.
  • Cell Cycle Arrest : It may interfere with the normal cell cycle progression in cancer cells leading to growth inhibition.

Case Studies

Several case studies have highlighted the efficacy of oxadiazole derivatives in clinical settings:

  • A study involving a series of oxadiazole derivatives showed promising results in preclinical trials against various cancer types including leukemia and melanoma .
  • Another investigation reported the synthesis and testing of an oxadiazole derivative that demonstrated significant antibacterial activity against resistant strains of bacteria .

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